WM-3835 is a potent inhibitor of the histone acetyltransferase HBO1, also known as KAT7 or MYST2. This compound has been identified as a promising therapeutic agent due to its ability to selectively inhibit HBO1, which plays a crucial role in various cellular processes, including gene transcription and cell cycle regulation. The inhibition of HBO1 by WM-3835 has been shown to induce apoptosis in cancer cells, making it a candidate for further research in oncology.
WM-3835 was developed as part of a series of compounds targeting histone acetyltransferases, specifically focusing on HBO1. The compound is characterized by its high specificity and potency against this enzyme, which is critical in the regulation of histone acetylation and, consequently, gene expression.
WM-3835 is classified as a small molecule inhibitor and specifically targets the acetyl-CoA binding site of HBO1. It falls under the category of epigenetic modulators, which are increasingly recognized for their roles in cancer therapy.
The synthesis of WM-3835 involves a multi-step chemical process that includes the coupling of various chemical precursors. Specific methodologies include:
The molecular structure of WM-3835 is characterized by its specific arrangement of atoms that allows it to interact effectively with HBO1. It features:
The chemical formula for WM-3835 is CHNO, with a molecular weight of approximately 270.28 g/mol. The compound's three-dimensional conformation can be analyzed using computational modeling techniques to predict its binding affinity and interaction dynamics with HBO1.
WM-3835 primarily acts through competitive inhibition of HBO1, leading to decreased levels of acetylated histones, particularly H3K14ac. This reduction in acetylation alters chromatin structure and gene expression patterns.
The inhibition mechanism involves:
The mechanism by which WM-3835 exerts its effects involves several key steps:
Experimental data indicate that treatment with WM-3835 results in significant apoptosis in various cancer cell lines, suggesting its potential efficacy as an anticancer agent.
WM-3835 is typically presented as a solid compound at room temperature. Its solubility characteristics are essential for formulation into therapeutic agents.
Key chemical properties include:
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties.
WM-3835 has significant implications in cancer research due to its role as an HBO1 inhibitor. Potential applications include:
KAT7 (lysine acetyltransferase 7), also termed HBO1 (histone acetyltransferase binding to ORC1) or MYST2, is a member of the MYST family of histone acetyltransferases. This enzyme catalyzes the transfer of acetyl groups from acetyl-coenzyme A to specific lysine residues on histone H3 and H4, primarily targeting H3K14, H4K5, H4K8, and H4K12 [4] [9]. Unlike many epigenetic modifiers, KAT7 lacks intrinsic chromatin-binding domains and must complex with scaffold proteins (BRPF1-3 or JADE1-3) to execute its functions. The KAT7-BRPF complex specifically acetylates H3K14 and H3K23, while the KAT7-JADE complex modifies H4K5, K8, and K12 [9]. These post-translational modifications neutralize positive charges on histones, reducing DNA-histone affinity and promoting chromatin relaxation. This open chromatin configuration facilitates the recruitment of transcription factors, RNA polymerase II, and co-activators to target gene promoters [4] [6].
Beyond histone modification, KAT7 participates in DNA replication initiation by acetylating histone H4 at origins of replication. It also regulates gene expression programs governing cell cycle progression, differentiation, and stem cell pluripotency [4] [9]. The precise substrate specificity and complex-dependent activity of KAT7 position it as a master regulator of transcriptional networks central to cellular homeostasis. Dysregulation of its activity disrupts epigenetic equilibrium, contributing to pathological states, including cancer [6] [9].
Table 1: Primary Histone Substrates and Residues Acetylated by KAT7
| KAT7 Complex | Core Scaffold Protein | Primary Histone Targets | Biological Function |
|---|---|---|---|
| KAT7-BRPF | BRPF1, BRPF2, BRPF3 | H3K14, H3K23 | Transcriptional activation |
| KAT7-JADE | JADE1, JADE2, JADE3 | H4K5, H4K8, H4K12 | DNA replication initiation |
Compelling clinical and molecular evidence establishes KAT7 as a significant oncoprotein across diverse human cancers. Transcriptomic and proteomic analyses consistently reveal KAT7 upregulation in multiple malignancies compared to adjacent normal tissues. In osteosarcoma, KAT7 mRNA and protein levels are markedly elevated in tumor specimens and patient-derived primary cell lines. This overexpression correlates positively with advanced tumor stage, metastatic potential, and reduced overall survival [4]. Similarly, castration-resistant prostate cancer (CRPC) tissues and primary CRPC cells exhibit significantly higher KAT7 expression than benign prostate epithelia. This upregulation is associated with therapeutic resistance and disease progression [2].
Mechanistically, KAT7 overexpression drives oncogenesis through multifaceted pathways:
Crucially, elevated KAT7 expression in B-ALL patient samples is a negative prognostic indicator, correlating significantly with shorter disease-free survival [9]. This consistent pattern across solid and hematological malignancies underscores KAT7's role as a driver of tumorigenesis and a potential biomarker of aggressive disease.
The oncogenic dependency of numerous cancers on KAT7, coupled with its dispensable role in many normal cell types, provides a compelling rationale for targeted inhibition. Key preclinical evidence supporting KAT7 as a therapeutic target includes:
Table 2: Preclinical Efficacy of KAT7 Inhibition Across Cancer Models
| Cancer Type | Model System | Intervention | Key Outcomes | Source |
|---|---|---|---|---|
| Osteosarcoma | pOS-1 primary cells; SCID mice xenografts | WM-3835 (10 mg/kg, IP) | ↓ proliferation, ↑ apoptosis, ↓ migration/invasion, ↓ xenograft growth | [1] [4] |
| Castration-Resistant Prostate Cancer | pPC-1 primary cells; Nude mice xenografts | WM-3835 (5 mg/kg, IP) | ↓ viability, ↓ cell cycle progression, ↓ migration, ↓ xenograft growth | [2] |
| B-Cell Acute Lymphoblastic Leukemia | NALM-6/RS4;11 cells; Xenografts | WM-3835; KAT7 shRNA | ↓ viability, G1/S arrest, ↑ apoptosis, ↓ Wnt/β-catenin signaling, ↓ tumor growth | [6] [9] |
| Acute Myeloid Leukemia | MLL-AF9 leukemic stem cells | KAT7 shRNA | Impaired self-renewal, ↓ colony formation, ↓ leukemogenesis | [3] |
Despite promising results, significant therapeutic gaps remain. KAT7's role varies contextually; in some models, its loss paradoxically accelerates growth [9], highlighting the need for robust biomarker identification (e.g., ZNF384 overexpression in OS). Furthermore, existing inhibitors like WM-3835, while highly specific for KAT7's acetyl-CoA binding site [1] [10], face challenges regarding pharmacokinetic optimization for clinical use. The molecule exhibits rapid metabolism in vivo [7], necessitating formulation advancements or next-generation analogs. Combining KAT7 inhibitors with conventional chemotherapy or other epigenetic drugs may overcome intrinsic resistance mechanisms and broaden applicability, a strategy under active investigation [6] [8].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: